molecular formula C22H21NO7S B10857153 Amt-nhs

Amt-nhs

Cat. No.: B10857153
M. Wt: 443.5 g/mol
InChI Key: OOLVYUSWNMDHMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AMT-NHS involves the reaction of 4’-aminomethyltrioxsalen with N-hydroxysuccinimide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency.

Comparison with Similar Compounds

AMT-NHS is unique due to its dual functionality, combining a psoralen derivative with an N-hydroxysuccinimide ester group. Similar compounds include:

This compound stands out due to its ability to form both stable amide bonds and photo-activated crosslinks, making it a versatile tool in bioconjugation and crosslinking studies.

Properties

Molecular Formula

C22H21NO7S

Molecular Weight

443.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[(2,5,9-trimethyl-7-oxofuro[3,2-g]chromen-3-yl)methylsulfanyl]propanoate

InChI

InChI=1S/C22H21NO7S/c1-11-8-20(27)29-21-12(2)22-15(9-14(11)21)16(13(3)28-22)10-31-7-6-19(26)30-23-17(24)4-5-18(23)25/h8-9H,4-7,10H2,1-3H3

InChI Key

OOLVYUSWNMDHMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)CSCCC(=O)ON4C(=O)CCC4=O)C

Origin of Product

United States

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